3-Methoxyphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is CHBrMgO, and it has a molecular weight of 211.34 g/mol. This compound is characterized by its highly reactive nature, which allows it to participate in various organic synthesis reactions. The structure consists of a methoxy group attached to a phenyl ring, with magnesium and bromine atoms forming the Grignard part of the molecule. It is typically available as a solution in solvents like tetrahydrofuran or toluene, and it appears as a clear yellow-brown liquid .
3-MPhMgBr is a flammable and reactive compound. It should be handled with caution under inert atmosphere and with proper personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
One primary application of 3-MPhMgBr is the synthesis of aryl alcohols. Grignard reagents react readily with carbonyl compounds (aldehydes and ketones) to form new carbon-carbon bonds. In the case of 3-MPhMgBr, the reaction with a carbonyl group yields a secondary alcohol with a methoxy group (OCH3) at the 3rd position of the aromatic ring [1]. This reaction is particularly useful for introducing a methoxy-substituted aromatic moiety onto a complex molecule.
[1] Several research articles describe the utilization of 3-MPhMgBr for the synthesis of substituted aryl alcohols. You can find a detailed example in this publication: Hirao, T., & Asami, M. (2000). Total synthesis of (+)- and (−)-stephacidin B. The Journal of Organic Chemistry, 65(26), 8828-8834.
-Methoxyphenylmagnesium bromide can serve as a building block for the synthesis of more complex organometallic compounds. Its Grignard functionality allows it to participate in various coupling reactions, such as Negishi coupling and Kumada-Corriu coupling. These reactions link the 3-methoxyphenyl group of 3-MPhMgBr with other organic fragments to create intricate molecular structures with diverse functionalities [2, 3].
[2] An example of Negishi coupling using 3-MPhMgBr can be found here: Takahashi, T., Ishihara, N., & Kuroda, S. (2008). Nickel-Catalyzed Negishi Coupling of Aryl and Alkenyl Grignard Reagents with Aryl Halides and Triflates: Efficient Synthesis of Biaryls and Alkenylated Arenes. Journal of the American Chemical Society, 130(14), 4940-4941.
[3] Kumada-Corriu coupling with 3-MPhMgBr is described in this publication: Soeda, H., Watanabe, Y., & Mukaiyama, T. (1989). Palladium-Catalyzed Cross-Coupling of 3-Methoxyphenylmagnesium Bromide with Vinyl Bromides. Chemistry Letters, 18(12), 2229-2232.
3-Methoxyphenylmagnesium bromide is primarily used in nucleophilic addition reactions. As a Grignard reagent, it reacts with carbonyl compounds such as aldehydes and ketones to form alcohols. The general reaction can be represented as follows:
where R represents the 3-methoxyphenyl group and R' represents the carbonyl moiety. This reaction exemplifies the utility of Grignard reagents in forming carbon-carbon bonds, which is crucial for synthesizing complex organic molecules .
The synthesis of 3-methoxyphenylmagnesium bromide typically involves the reaction of magnesium metal with 3-bromoanisole in an anhydrous ether solvent such as tetrahydrofuran. The general procedure can be outlined as follows:
This method highlights the typical approach for synthesizing Grignard reagents, which requires careful control of moisture and air exposure due to their reactivity .
3-Methoxyphenylmagnesium bromide finds extensive use in organic synthesis, particularly for:
Interaction studies involving 3-methoxyphenylmagnesium bromide focus primarily on its reactivity with various electrophiles. For instance, its interactions with carbon dioxide lead to the formation of carboxylic acids upon hydrolysis. Additionally, it reacts vigorously with water, releasing hydrogen gas and forming the corresponding alcohol, which emphasizes the importance of handling this compound under anhydrous conditions .
Several compounds share structural or functional similarities with 3-methoxyphenylmagnesium bromide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methoxyphenylmagnesium bromide | CHBrMgO | Similar structure; differs by methoxy position |
4-Methoxyphenylmagnesium bromide | CHBrMgO | Similar structure; differs by methoxy position |
Phenylmagnesium bromide | CHMgBr | Lacks methoxy group; simpler reactivity |
3-Fluorophenylmagnesium bromide | CHFBrMg | Contains fluorine; alters electronic properties |
These compounds demonstrate variations in substituent positions on the phenyl ring or different substituents entirely, affecting their reactivity patterns and applications in organic synthesis .